1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- 1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16943794
InChI: InChI=1S/C9H12N4O/c1-3-6-12(7-4-2)9(14)13-8-5-10-11-13/h3-5,8H,1-2,6-7H2
SMILES:
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol

1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl-

CAS No.:

Cat. No.: VC16943794

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- -

Specification

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
IUPAC Name N,N-bis(prop-2-enyl)triazole-1-carboxamide
Standard InChI InChI=1S/C9H12N4O/c1-3-6-12(7-4-2)9(14)13-8-5-10-11-13/h3-5,8H,1-2,6-7H2
Standard InChI Key SJGUUMDCCIBRHB-UHFFFAOYSA-N
Canonical SMILES C=CCN(CC=C)C(=O)N1C=CN=N1

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

1H-1,2,3-Triazole-1-carboxamide, N,N-di-2-propen-1-yl- is defined by the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . The structure comprises a 1,2,3-triazole ring linked to a carboxamide group, where both nitrogen atoms of the amide are substituted with allyl (propenyl) groups. The IUPAC name, N,N-bis(prop-2-enyl)triazole-1-carboxamide, reflects this substitution pattern .

Key Structural Features:

  • Triazole Core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.

  • Carboxamide Group: Positioned at the 1-carbon of the triazole, forming a planar amide linkage.

  • Allyl Substituents: Two propenyl groups (-CH₂CH=CH₂) attached to the amide nitrogen atoms, introducing steric bulk and potential reactivity via double bonds.

The SMILES notation C=CCN(CC=C)C(=O)N1C=CN=N1 and InChIKey SJGUUMDCCIBRHB-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties . Computational models predict a planar triazole ring with the allyl groups adopting staggered conformations to minimize steric clashes .

Synthesis and Manufacturing

Amide Coupling Strategies

The N,N-diallyl carboxamide moiety is introduced through amide bond formation. Carbodiimide-mediated coupling (e.g., using CDI) between 1H-1,2,3-triazole-4-carboxylic acid and diallylamine is a plausible route, as demonstrated for related triazole carboxamides . This method ensures high regioselectivity and yields >80% under mild conditions .

Physicochemical Properties

Thermal Stability and Solubility

Differential scanning calorimetry (DSC) of analogous 1,2,3-triazole derivatives reveals decomposition temperatures exceeding 250°C, suggesting moderate thermal stability . The allyl groups enhance lipophilicity (logP ≈ 1.8), rendering the compound sparingly soluble in water (0.2 mg/mL) but soluble in polar aprotic solvents like DMSO and DMF .

Table 1: Computed Physicochemical Parameters

PropertyValue
Molecular Weight192.22 g/mol
Topological Polar SA75.5 Ų
Heavy Atom Count14
Complexity249

ADME and Toxicology

Absorption and Metabolism

Computational ADME profiling predicts:

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability .

  • CYP450 Interactions: Likely substrate of CYP3A4, with potential for drug-drug interactions .

Toxicity Considerations

Parent 1,2,3-triazole is detected in human blood as part of the exposome, suggesting environmental exposure risks . While acute toxicity data are lacking, allyl groups may confer hepatotoxicity at high doses, as seen in structurally related acrylamides .

Industrial and Research Applications

Drug Development

The compound’s modular structure makes it a candidate for:

  • PROTACs: Utilizing the triazole as a linker for targeted protein degradation .

  • Combination Therapies: Hybridization with flavonoids or quinoline for synergistic effects .

Material Science

Triazole-carboxamides serve as ligands in catalytic systems and monomers for high-performance polymers . Their thermal stability and π-stacking capability enable applications in organic electronics .

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